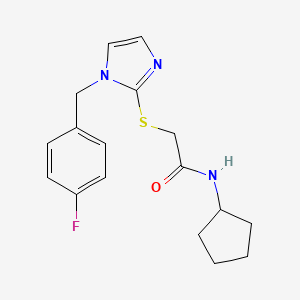
1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C15H11FN4O2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorobenzyl group, a pyridin-2-yl group, and a 1H-1,2,3-triazole-4-carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.277. Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the literature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The synthesis of triazole derivatives, including those related to 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, has been explored for their potential antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showing that these compounds exhibited moderate to good activity against various microbes (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Material Science Applications
In material science, the structural and functional properties of compounds containing the triazole moiety have been investigated. For example, Sun et al. (2021) developed Co(II)-based metal-organic frameworks using a symmetrical aromatic carboxylic acid ligand, demonstrating their potential for selective gas adsorption and magnetic properties (Sun, Chen, Gao, Zheng, Liu, Liu, & Ding, 2021).
Chemical and Physical Properties
The chemical and physical properties of triazole derivatives have also been extensively studied. Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives and characterized them through single crystal and powder X-ray diffraction, highlighting the importance of different intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Catalytic and Biological Applications
Furthermore, Ferrini et al. (2015) developed a protocol based on the ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the utility of these compounds in the preparation of peptidomimetics or biologically active compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Surface Activity and Corrosion Inhibition
Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution, providing insights into the potential industrial applications of these compounds (Ansari, Quraishi, & Singh, 2014).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-2-1-5-10(11)9-20-14(12-7-3-4-8-17-12)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIMTPBHPRDLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)

![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)





![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)
